molecular formula C10H10Os 10* B072493 Bis(cyclopentadienyl)osmium CAS No. 1273-81-0

Bis(cyclopentadienyl)osmium

Cat. No. B072493
CAS RN: 1273-81-0
M. Wt: 320.4 g/mol
InChI Key: IEHQTQKQMXEQRM-UHFFFAOYSA-N
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Description

Bis(cyclopentadienyl)osmium, also known as osmocene, is an organometallic compound . It is one of the numerous organo-metallic compounds sold by American Elements under the trade name AE Organo-Metallics™ . It is used in applications requiring non-aqueous solubility such as recent solar energy and water treatment applications .


Synthesis Analysis

The synthesis of cyclometalated osmium complexes like Bis(cyclopentadienyl)osmium is usually more complicated than other transition metals such as Ni, Pd, Pt, Rh, where cyclometalation reactions readily occur via direct activation of C–H bonds . It usually occurs under more severe conditions, in polar solvents, using specific precursors, stronger acids, or bases . Such requirements expand reaction mechanisms to electrophilic activation, transmetalation, and oxidative addition, often involving C–H bond activations .


Molecular Structure Analysis

The molecular structure of Bis(cyclopentadienyl)osmium is complex. The cyclopentadienyl moiety participates in a complex interaction with the metal involving ligand frontier molecular orbitals and the metal valence orbitals .


Physical And Chemical Properties Analysis

Bis(cyclopentadienyl)osmium has a linear formula of C10H10Os . It appears as a solid and has a melting point of 226-228°C . Unfortunately, the boiling point, density, and solubility in H2O are not available .

Scientific Research Applications

Homogeneous Catalysis

Bis(cyclopentadienyl)osmium: complexes, also known as osmacycles, are utilized in homogeneous catalysis due to their ability to facilitate various chemical reactions. These complexes can act as catalysts in organic synthesis, aiding in the transformation of substrates into products with high efficiency and selectivity .

Photophysics

Osmacycles exhibit unique photophysical properties, making them suitable for applications in light-emitting devices and as photosensitizers in solar energy conversion. Their ability to absorb and emit light can be harnessed in designing new materials for optoelectronic applications .

Bioelectrocatalysis

In the field of bioelectrocatalysis, Bis(cyclopentadienyl)osmium compounds are studied for their potential to mimic enzyme functions. They can be used to catalyze redox reactions in biological systems, which is essential for developing biosensors and biofuel cells .

Anticancer Agents

The anticancer activity of osmacycles is a significant area of research. These compounds can interact with biological molecules, leading to the development of new chemotherapeutic agents. Their potential to inhibit the growth of cancer cells is being explored in medicinal chemistry .

Chemical Vapor Deposition (CVD)

Bis(cyclopentadienyl)osmium: is used as a precursor in chemical vapor deposition to create thin films of osmium. These films have applications in microelectronics and as protective coatings due to their excellent conductive and catalytic properties .

Water Treatment

Organometallic compounds of osmium, including Bis(cyclopentadienyl)osmium , are being investigated for their use in water treatment applications. Their reactivity can be utilized to degrade pollutants and purify water, contributing to environmental sustainability .

Solar Energy Applications

The solubility and stability of Bis(cyclopentadienyl)osmium in non-aqueous solutions make it a candidate for solar energy applications. It can be used in the development of solar cells and other devices that convert sunlight into electricity .

Cross-Coupling Reactions

While not directly related to Bis(cyclopentadienyl)osmium , its titanium analogs are used in palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are fundamental in organic synthesis. The potential for similar applications using osmium compounds is an area of ongoing research .

Safety and Hazards

While specific safety and hazard information for Bis(cyclopentadienyl)osmium is not available, similar compounds are known to be highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

Bis(cyclopentadienyl)osmium and similar compounds have potential applications in homogeneous catalysis, photophysics, bioelectrocatalysis, and are studied as anticancer agents . They also have potential uses in solar energy and water treatment applications .

properties

IUPAC Name

cyclopenta-1,3-diene;osmium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5.Os/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHQTQKQMXEQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Os+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Os
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(cyclopentadienyl)osmium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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